molecular formula C10H14N6O2 B11792548 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Katalognummer: B11792548
Molekulargewicht: 250.26 g/mol
InChI-Schlüssel: QXXCTZRCDGZKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a triazolopyrimidine derivative structurally related to xanthine, with a 1-methylpiperidin-4-yl group at the 3-position. This compound belongs to the class of 8-azaxanthines, which are known for their diverse biological activities, including antiviral, antitumor, and receptor modulation properties . Its synthesis typically involves cyclization of 5,6-diaminouracils or regioselective alkylation strategies, as seen in analogues .

Eigenschaften

Molekularformel

C10H14N6O2

Molekulargewicht

250.26 g/mol

IUPAC-Name

3-(1-methylpiperidin-4-yl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C10H14N6O2/c1-15-4-2-6(3-5-15)16-8-7(13-14-16)9(17)12-10(18)11-8/h6H,2-5H2,1H3,(H2,11,12,17,18)

InChI-Schlüssel

QXXCTZRCDGZKRX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)N2C3=C(C(=O)NC(=O)N3)N=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann.

Wirkmechanismus

Der Wirkmechanismus von 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5,7(4H,6H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung bindet an das aktive Zentrum des Zielenzyms oder -rezeptors, hemmt dessen Aktivität und moduliert so den assoziierten biologischen Weg. Molekuläre Docking-Studien haben gezeigt, dass die Verbindung Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit Schlüsselresten im aktiven Zentrum bildet.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Activity

Compound Substituent Position Key Activity EC₅₀/IC₅₀ Reference
Target Compound 3-(1-Methylpiperidin-4-yl) Antitumor, Low Toxicity Data pending
3-Methyl-3H-triazolopyrimidine 3-Methyl Antiviral (Herpes) >4 µg/mL
2-(4-Methyl-2-nitrophenyl) 2-Aryl Adenosine Antagonism >20 µg/mL
4-Methyl-1H-triazolopyrimidine 4-Methyl Facilitates Thionation N/A

Table 2: Thionation Efficiency

Substrate Thionation Position Yield (%) Reference
4-Methyl-1H-triazolopyrimidine (7a) 7 68
2-Aryl-triazolopyrimidine (3a) 7 52
2-Aryl-triazolopyrimidine (3e) 7 70

Pharmacological Profile

  • Antiviral Activity: 7-Amino-2-aryl derivatives (8-azaadenines) inhibit herpes viruses at >4 µg/mL, while the target compound’s piperidinyl group may enhance blood-brain barrier penetration .
  • Antitumor Activity : 3-Substituted derivatives demonstrate growth inhibition in KB cells, with potency influenced by substituent hydrophobicity .
  • Toxicity : 3-Alkyl derivatives exhibit lower cytotoxicity compared to 2-aryl analogues, making them safer candidates for drug development .

Key Differentiators of the Target Compound

  • Therapeutic Potential: Unlike 2-aryl derivatives (adenosine antagonists), this compound’s 3-substitution may target kinases or DNA repair enzymes, akin to other 8-azaxanthines .

Biologische Aktivität

3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound with the molecular formula C10H14N6O2C_{10}H_{14}N_{6}O_{2} and a molecular weight of 250.26 g/mol. It belongs to a class of triazole derivatives that have shown significant biological activity, particularly in the field of cancer research and kinase inhibition.

The compound has been studied for its inhibitory activity against various kinases, particularly the c-Met kinase. c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Aberrant activation of c-Met is implicated in several cancers. In vitro studies have demonstrated that derivatives similar to this compound exhibit moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Research Findings

Recent studies have evaluated the cytotoxic effects and kinase inhibitory activities of related compounds using the MTT assay. The following table summarizes some key findings on the cytotoxicity of triazolo-pyrimidine derivatives:

CompoundCell LineIC50 (μM)Remarks
12eA5491.06 ± 0.16Significant cytotoxicity
12eMCF-71.23 ± 0.18Significant cytotoxicity
12eHeLa2.73 ± 0.33Significant cytotoxicity
ForetinibA5490.019Positive control

The compound 12e showed promising results comparable to Foretinib, a known c-Met inhibitor, indicating its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the triazole and piperidine moieties significantly influence biological activity. For instance:

  • The introduction of halogen substitutions on the aromatic ring can enhance cytotoxicity.
  • Variations in the piperidine structure may affect binding affinity to the c-Met kinase.

These insights are critical for further optimization of the compound to improve its efficacy and reduce potential side effects.

In Vitro Studies

A study published in June 2020 reported on the synthesis and biological evaluation of triazolo-pyrimidine derivatives. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of c-Met kinase activity with IC50 values as low as 0.09μM0.09\mu M . This study emphasizes the potential of these compounds as targeted therapies for cancers characterized by c-Met overexpression.

Clinical Implications

The biological activity of this compound suggests its use in developing targeted therapies for cancers with high c-Met expression levels. The ability to induce apoptosis and cell cycle arrest in cancer cells presents a promising avenue for therapeutic intervention.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.